molecular formula C16H15NO4 B4430245 N-(4-methoxy-2-methylphenyl)-1,3-benzodioxole-5-carboxamide

N-(4-methoxy-2-methylphenyl)-1,3-benzodioxole-5-carboxamide

Cat. No. B4430245
M. Wt: 285.29 g/mol
InChI Key: FXXOJHGMSAUXLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxy-2-methylphenyl)-1,3-benzodioxole-5-carboxamide, also known as MBDB, is a psychoactive drug that belongs to the amphetamine class of drugs. It was first synthesized in the 1970s and has been used in scientific research to study the effects of amphetamines on the brain.

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-methylphenyl)-1,3-benzodioxole-5-carboxamide is similar to other amphetamines. It acts by increasing the release of dopamine and other neurotransmitters in the brain, leading to increased activity in the prefrontal cortex. This compound also acts on the serotonin system, leading to increased serotonin release and activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to other amphetamines. It increases heart rate, blood pressure, and body temperature, and can cause dehydration and electrolyte imbalances. This compound can also cause psychological effects, such as euphoria, increased alertness, and increased sociability.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-methoxy-2-methylphenyl)-1,3-benzodioxole-5-carboxamide in scientific research is that it has similar effects to other amphetamines, making it a useful tool for studying the effects of amphetamines on the brain. However, one limitation is that this compound has a shorter duration of action than other amphetamines, making it less useful for studies that require longer periods of drug exposure.

Future Directions

There are several future directions for research on N-(4-methoxy-2-methylphenyl)-1,3-benzodioxole-5-carboxamide. One area of research could be to investigate the long-term effects of this compound use on the brain and behavior. Another area of research could be to investigate the effects of this compound in combination with other drugs, such as alcohol or marijuana. Additionally, research could be done to investigate the potential therapeutic uses of this compound, such as in the treatment of depression or anxiety disorders.

Scientific Research Applications

N-(4-methoxy-2-methylphenyl)-1,3-benzodioxole-5-carboxamide has been used in scientific research to study the effects of amphetamines on the brain. It has been found to have similar effects to other amphetamines, such as increased dopamine release and increased activity in the prefrontal cortex. This compound has also been used in studies to investigate the role of serotonin in the effects of amphetamines.

properties

IUPAC Name

N-(4-methoxy-2-methylphenyl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-10-7-12(19-2)4-5-13(10)17-16(18)11-3-6-14-15(8-11)21-9-20-14/h3-8H,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXXOJHGMSAUXLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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